molecular formula C15H13ClN2O3S B4793834 Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4793834
M. Wt: 336.8 g/mol
InChI Key: NTDHJGGSEBPBOY-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a chlorobenzamido group, and a prop-2-en-1-yl ester moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced through an amide coupling reaction between 2-chlorobenzoic acid and an amine derivative of the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions to form the prop-2-en-1-yl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where nucleophiles replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the ester group.

    Reduction: Reduced forms of the chlorobenzamido group or the ester group.

    Substitution: Substituted derivatives with different nucleophiles.

    Hydrolysis: 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid and prop-2-en-1-ol.

Scientific Research Applications

Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with signaling pathways involved in inflammation or cancer, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The presence of the prop-2-en-1-yl ester group also differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

prop-2-enyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-3-8-21-14(20)12-9(2)17-15(22-12)18-13(19)10-6-4-5-7-11(10)16/h3-7H,1,8H2,2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDHJGGSEBPBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
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Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
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Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
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Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
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Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate

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